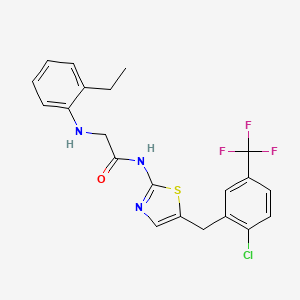

N-(5-(2-chloro-5-(trifluoromethyl)benzyl)thiazol-2-yl)-2-((2-ethylphenyl)amino)acetamide

Description

N-(5-(2-Chloro-5-(trifluoromethyl)benzyl)thiazol-2-yl)-2-((2-ethylphenyl)amino)acetamide is a thiazole-based acetamide derivative featuring a 2-chloro-5-(trifluoromethyl)benzyl group at the 5-position of the thiazole ring and a 2-ethylphenylamino substituent on the acetamide side chain. This structural framework is designed to enhance bioactivity, particularly in targeting enzymes or receptors involved in inflammation or cancer pathways.

Propriétés

IUPAC Name |

N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(2-ethylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClF3N3OS/c1-2-13-5-3-4-6-18(13)26-12-19(29)28-20-27-11-16(30-20)10-14-9-15(21(23,24)25)7-8-17(14)22/h3-9,11,26H,2,10,12H2,1H3,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIUKFIGLOUWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chloro-5-(trifluoromethyl)benzyl)thiazol-2-yl)-2-((2-ethylphenyl)amino)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group with chloro and trifluoromethyl substituents can be introduced via nucleophilic substitution reactions.

Amidation Reaction: The final step involves the reaction of the thiazole derivative with 2-ethylphenylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.

Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions can vary widely but often involve catalysts such as palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(5-(2-chloro-5-(trifluoromethyl)benzyl)thiazol-2-yl)-2-((2-ethylphenyl)amino)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(5-(2-chloro-5-(trifluoromethyl)benzyl)thiazol-2-yl)-2-((2-ethylphenyl)amino)acetamide would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Key structural analogs :

- N-(5-Methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides (e.g., compound 4c in ): These derivatives feature a methyl group at the 5-position and a phenyl group at the 4-position of the thiazole ring. Activity: Compound 4c showed selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 23.3 µM) with minimal toxicity to NIH/3T3 normal cells (IC₅₀ > 1000 µM) . Comparison: The target compound’s 2-chloro-5-(trifluoromethyl)benzyl group may enhance lipophilicity and target binding compared to the simpler methyl-phenyl substituents in 4c.

- 2-[(4-Amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-chlorobenzyl)thiazol-2-yl]acetamide (): Incorporates a triazolylsulfanyl group and a 2-chlorobenzyl substituent. Activity: Not explicitly reported, but triazole-thiazole hybrids are known for antimicrobial and anticancer properties . Comparison: The trifluoromethyl group in the target compound may improve metabolic stability over the chlorobenzyl group.

Modifications to the Acetamide Side Chain

- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (): Replaces the thiazole core with a thiadiazole ring and introduces a disulfide bridge. Activity: Thiadiazole derivatives often exhibit potent antitrypanosomal and antiproliferative effects . Comparison: The thiazole ring in the target compound may offer better pharmacokinetic profiles than thiadiazole-based analogs.

- N-(2-Chlorophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide (): Features a thiazolidinone ring instead of a thiazole. Activity: Thiazolidinones are associated with anti-inflammatory and antidiabetic activities . Comparison: The target compound’s thiazole-acetamide scaffold likely provides greater rigidity and receptor selectivity.

Anticancer Activity

| Compound | Structural Features | IC₅₀ (µM) | Selectivity Ratio (Cancer/Normal) | Reference |

|---|---|---|---|---|

| Target Compound | 2-Cl-CF₃-benzyl, 2-ethylphenylamino | N/A | N/A | [5] |

| N-(5-Methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide (4c) | Methyl-phenyl thiazole, tetrazolylthio | 23.3 (A549) | >42.9 (A549/NIH/3T3) | [9] |

| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide | Benzothiazole, nitro-phenyl | N/A | Antiproliferative (HeLa) | [18] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.